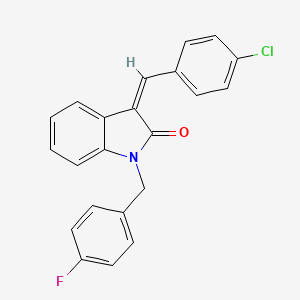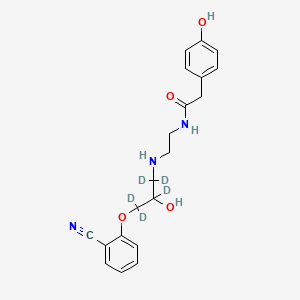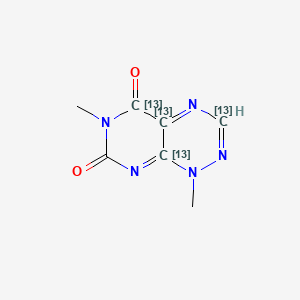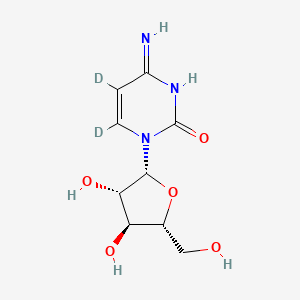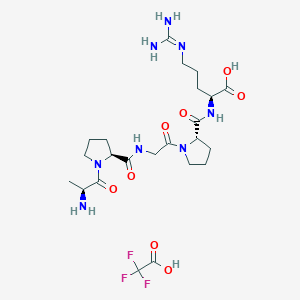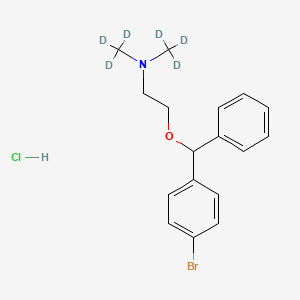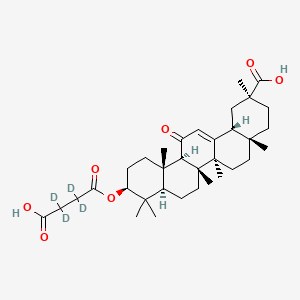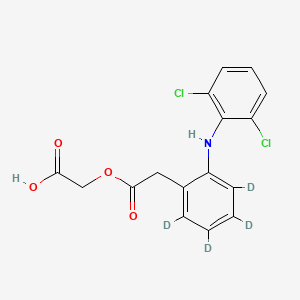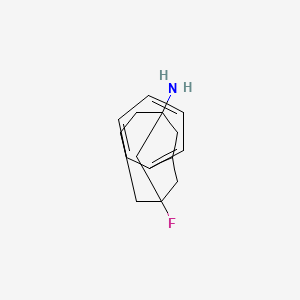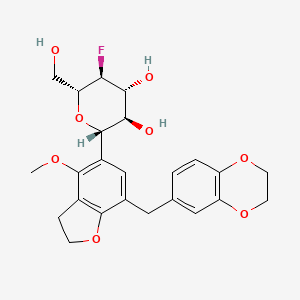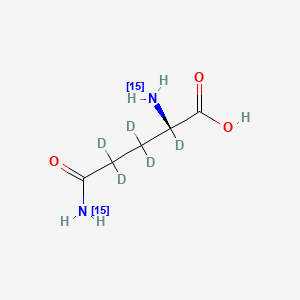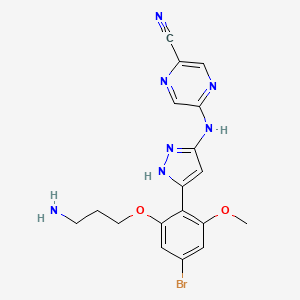
Chk1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chk1-IN-4 is a potent inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. This compound has shown significant potential in cancer therapy by sensitizing tumor cells to DNA-damaging agents and inducing cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and condensation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chk1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with altered activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological profiles and are often studied for their potential therapeutic applications .
Scientific Research Applications
Chk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Chk1 in DNA damage response and cell cycle regulation.
Biology: Employed in cell biology research to investigate the effects of Chk1 inhibition on cell proliferation, apoptosis, and DNA repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery and development .
Mechanism of Action
Chk1-IN-4 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to the accumulation of DNA damage and cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chk1-IN-4 include other Chk1 inhibitors such as:
SAR-020106: A potent and selective isoquinoline Chk1 inhibitor.
LY2603618: Another Chk1 inhibitor with similar mechanisms of action.
UCN-01: A non-selective Chk1 inhibitor with broader kinase inhibition .
Uniqueness
This compound is unique due to its high potency and selectivity for Chk1. It has shown superior efficacy in preclinical studies compared to other Chk1 inhibitors, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H18BrN7O2 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-4-bromo-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18BrN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
InChI Key |
LWOYEDQROLTYBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


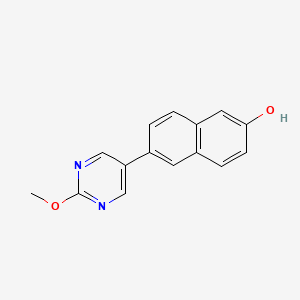
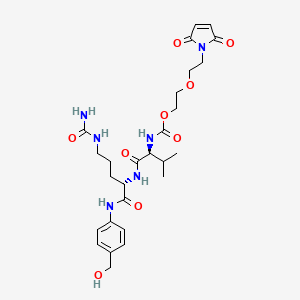
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
